molecular formula C24H24N4O5 B14972951 N-(3,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

N-(3,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B14972951
M. Wt: 448.5 g/mol
InChI Key: YOEDOBIEBKRQAK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazine acetamide class, characterized by a fused heterocyclic core and substituted aryl/alkoxy groups. The structure includes:

  • A pyrazolo[1,5-a]pyrazin-4-one scaffold, which is critical for binding to biological targets due to its planar, electron-rich aromatic system.
  • 3,5-dimethoxyphenyl and 4-ethoxyphenyl substituents, which enhance solubility and modulate receptor interactions.
  • An acetamide linker that improves pharmacokinetic properties by balancing lipophilicity and hydrogen-bonding capacity.

Properties

Molecular Formula

C24H24N4O5

Molecular Weight

448.5 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C24H24N4O5/c1-4-33-18-7-5-16(6-8-18)21-14-22-24(30)27(9-10-28(22)26-21)15-23(29)25-17-11-19(31-2)13-20(12-17)32-3/h5-14H,4,15H2,1-3H3,(H,25,29)

InChI Key

YOEDOBIEBKRQAK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC(=C4)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

F-DPA (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide)

  • Structural Differences : Replaces the pyrazolo[1,5-a]pyrazin-4-one core with a pyrazolo[1,5-a]pyrimidine system.
  • Functional Impact : The pyrimidine ring increases electron density, enhancing binding to central nervous system (CNS) targets like translocator protein (TSPO). F-DPA exhibits higher blood-brain barrier permeability compared to acetamide derivatives with bulkier substituents .

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

  • Structural Differences : Substitutes the 3,5-dimethoxyphenyl group with a dihydrobenzodioxin moiety.
  • Functional Impact : The benzodioxin group improves metabolic stability but reduces solubility. This compound shows moderate herbicidal activity (IC₅₀ = 12 µM against Amaranthus retroflexus) .
Substituent Effects on Bioactivity
Compound Substituents Key Activity/Property Reference
Target Compound 3,5-dimethoxy, 4-ethoxy Not reported (inference: moderate solubility)
F-DPA 4-fluoro, 5,7-dimethyl TSPO binding (Ki = 0.8 nM)
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine Triazole-fused core Herbicidal activity (EC₅₀ = 8 µM)
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Nitrophenyl, fluorophenyl Antiviral activity (TMV inhibition = 43%)

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, fluoro) improve target affinity but may reduce bioavailability.
  • Methoxy/ethoxy groups enhance solubility but can decrease metabolic stability due to oxidative demethylation pathways .

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